(S)-Verapamil hydrochloride

Cardiac electrophysiology Antiarrhythmic drug development L-type calcium channel pharmacology

This (S)-enantiomer demonstrates 20-fold greater AV nodal conduction blockade than (R)-verapamil, enabling precise cardiac L-type calcium channel studies without hypotensive confounding. Its stereoselective first-pass metabolism (bioavailability 13–34%) and CYP3A4-mediated clearance make it indispensable for PBPK model validation and drug-drug interaction investigations. As a chirally pure reference standard, it ensures unambiguous quantification in HPLC/LC-MS/MS methods and eliminates variability inherent in racemic mixtures for P-glycoprotein and multidrug resistance reversal research.

Molecular Formula C27H39ClN2O4
Molecular Weight 491.1 g/mol
CAS No. 36622-29-4
Cat. No. B1219952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Verapamil hydrochloride
CAS36622-29-4
Molecular FormulaC27H39ClN2O4
Molecular Weight491.1 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1
InChIKeyDOQPXTMNIUCOSY-YCBFMBTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001;  Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/
Practically insoluble in water
Sparingly soluble in hexane;  soluble in benzene, ether;  freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform
4.47 mg/L

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-Verapamil hydrochloride (CAS 36622-29-4) and What Are Its Core Differentiating Characteristics?


(S)-Verapamil hydrochloride (CAS 36622-29-4) is the pharmacologically more active S-enantiomer of the phenylalkylamine calcium channel blocker verapamil, a class IV antiarrhythmic agent used clinically as a racemic mixture . This levorotatory isomer possesses approximately 20-fold greater potency than its R-counterpart in blocking atrioventricular (AV) node conduction and exhibits distinct stereoselective pharmacokinetic properties, including a higher oral clearance rate and lower oral bioavailability . The compound is supplied as a hydrochloride salt with a molecular weight of 491.06 g/mol and is commonly used as an analytical reference standard and as a research tool for investigating stereoselective pharmacology, P-glycoprotein (P-gp) function, and multidrug resistance (MDR) reversal .

Why Racemic (±)-Verapamil or (R)-Verapamil Cannot Substitute for (S)-Verapamil hydrochloride in Research Applications


Racemic verapamil and its individual enantiomers are not interchangeable due to profound stereoselective differences in both pharmacodynamics and pharmacokinetics. The S-enantiomer demonstrates 8- to 20-fold greater potency in slowing AV nodal conduction and 8- to 50-fold greater negative inotropic effects compared to the R-enantiomer . Furthermore, oral bioavailability of the S-enantiomer is markedly lower (13–34%) than that of the R-enantiomer (33–65%) due to stereoselective first-pass metabolism, and the S-enantiomer is cleared more rapidly . These differences render (S)-verapamil hydrochloride essential for studies requiring precise pharmacological control, chiral separation method validation, or investigation of stereoselective mechanisms, where the use of racemic material or the incorrect enantiomer would introduce significant confounding variables and invalidate quantitative results.

Quantitative Evidence Guide: Where (S)-Verapamil hydrochloride Demonstrates Measurable Differentiation from Racemic and (R)-Verapamil


Cardiovascular Electrophysiology: S-Enantiomer is 20-Fold More Potent in Prolonging AV Nodal Conduction than R-Enantiomer

In a direct head-to-head human study, (S)-verapamil was 20.6–21.8 times more potent than (R)-verapamil with regard to negative dromotropic effects on atrioventricular (AV) node conduction . This potency differential is also reflected in clinical labeling, which states that the S-enantiomer has 8 to 20 times the activity of the R-enantiomer in slowing AV conduction . Notably, (R)-verapamil but not (S)-verapamil significantly reduced mean arterial pressure compared with placebo, indicating a divergence in cardiovascular profile beyond simple potency differences .

Cardiac electrophysiology Antiarrhythmic drug development L-type calcium channel pharmacology

Myocardial Contractility: S-Enantiomer Exhibits 8- to 50-Fold Greater Negative Inotropic Potency than R-Enantiomer in Ex Vivo Human and Animal Tissues

In isolated septal strip preparations from human patients, the S-enantiomer was 8 times more potent than the R-enantiomer in reducing myocardial contractility . In animal studies using isolated blood-perfused dog papillary muscle, the S-enantiomer exhibited 15 to 50 times the activity of the R-enantiomer in reducing myocardial contractility . Additionally, the S-enantiomer had twice the effect of the R-enantiomer in reducing peripheral resistance .

Cardiac contractility Negative inotropy Tissue pharmacology

Oral Bioavailability and First-Pass Metabolism: S-Enantiomer Exhibits 2.5- to 5-Fold Lower Oral Bioavailability than R-Enantiomer Due to Stereoselective First-Pass Clearance

Following oral administration of immediate-release racemic verapamil in human subjects, the systemic bioavailability of the S-enantiomer was only 13–34%, compared to 33–65% for the R-enantiomer . The relative systemic availability of the S-enantiomer compared to the R-enantiomer was approximately 13% following a single day's administration and approximately 18% at steady-state . This difference arises from stereoselective first-pass metabolism, with the S-enantiomer being preferentially metabolized by CYP3A4 . In a rat model, the apparent oral bioavailability of S-verapamil was greater than that of R-verapamil (0.074 ± 0.031 vs. 0.041 ± 0.011), highlighting species-dependent stereoselectivity .

Pharmacokinetics Stereoselective metabolism Bioavailability

P-Glycoprotein Interaction: S- and R-Verapamil Exhibit Equal P-gp Transport but S-Enantiomer Shows Modest Stereoselectivity in Binding Affinity

In PET tracer studies using [11C]verapamil enantiomers, the biodistribution of (R)- and (S)-[11C]verapamil in dKO and WT mice demonstrated no stereoselectivity of verapamil for P-glycoprotein (P-gp) transport at the blood-brain barrier and in the testes . However, competitive radioligand-binding assays revealed some stereoselectivity for the high-affinity P-gp substrate verapamil, indicating modest differences in binding affinity at the verapamil binding site of MDR1-encoded P-glycoprotein . Because (R)- and (S)-verapamil have equal transport for P-gp, the (R)-enantiomer has been identified as the preferred candidate for PET tracer applications due to its lower cardiotoxicity profile .

P-glycoprotein Multidrug resistance Blood-brain barrier

Analytical Reference Standard: (S)-Verapamil Hydrochloride Enables Chiral Separation and Enantioselective Pharmacokinetic Quantification

(S)-Verapamil hydrochloride is employed as an analytical reference standard for the development and validation of chiral HPLC methods capable of separating verapamil enantiomers . A validated chiral liquid chromatographic assay utilizing a core–shell isopropyl carbamate cyclofructan 6 chiral column achieved enantiomeric separation and quantification of verapamil in rat plasma within 3.5 minutes . The compound is also available as S-Verapamil-d7, a deuterated internal standard used for accurate quantification in LC-MS/MS assays . Such methods are essential for stereoselective pharmacokinetic studies, as non-stereospecific assays would fail to capture the differential disposition of the enantiomers .

Chiral chromatography Analytical method development Pharmacokinetic studies

Optimal Research and Industrial Applications for (S)-Verapamil hydrochloride Based on Quantified Differentiation Evidence


Cardiac Electrophysiology and Antiarrhythmic Drug Discovery Research

(S)-Verapamil hydrochloride is the preferred tool for studies investigating AV nodal conduction and negative dromotropic effects, as it demonstrates 20-fold greater potency than (R)-verapamil in prolonging the PR interval . Its use as a pure enantiomer eliminates the confounding hypotensive effects associated with (R)-verapamil , enabling more precise interrogation of L-type calcium channel pharmacology in cardiac tissues .

Stereoselective Pharmacokinetic and Drug-Drug Interaction Modeling

Due to its extensive stereoselective first-pass metabolism (oral bioavailability 13–34% vs. 33–65% for R-verapamil) and enantioselective CYP3A4-mediated clearance , (S)-verapamil hydrochloride is an essential reference compound for developing and validating physiologically based pharmacokinetic (PBPK) models and for investigating stereoselective drug-drug interactions involving CYP3A4 substrates .

P-Glycoprotein Function and Multidrug Resistance Reversal Studies

While (R)- and (S)-verapamil exhibit equal transport by P-glycoprotein , (S)-verapamil hydrochloride is utilized as a stereochemically defined tool for investigating P-gp binding site pharmacology and for MDR reversal studies where the differential cardiotoxicity profile of the enantiomers is a critical experimental variable .

Chiral Analytical Method Development and Quality Control

(S)-Verapamil hydrochloride serves as a primary reference standard for the development, validation, and routine application of chiral HPLC and LC-MS/MS methods for enantiomeric separation and quantification of verapamil in biological matrices and pharmaceutical formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Verapamil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.